
Sulfone, butyl p-tolyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfone, butyl p-tolyl: is an organic compound with the molecular formula C11H16O2S . It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is known for its versatility in organic synthesis and its applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones is the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving sulfones.
Major Products Formed:
Sulfoxides: Formed through partial oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulfone, butyl p-tolyl is used as a building block in organic synthesis. It is particularly valuable in the development of new synthetic methodologies for creating carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of molecules with specific biological activities .
Industry: Sulfones are used in the production of polymers and other materials. Their stability and reactivity make them suitable for various industrial applications, including the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of sulfone, butyl p-tolyl involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing substituent, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
- Butyl o-tolyl sulfone
- Butyl p-tolyl sulfide
- Benzyl p-tolyl sulfone
- Pentyl p-tolyl sulfone
- Phenyl p-tolyl sulfone
- Cyclohexyl p-tolyl sulfone
- Phenethyl p-tolyl sulfone
- Isopropyl p-tolyl sulfone
- Bromomethyl p-tolyl sulfone
- Allyl p-tolyl sulfone
Uniqueness: Sulfone, butyl p-tolyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfones. Its butyl and p-tolyl groups influence its chemical behavior, making it suitable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
7569-36-0 |
|---|---|
Molekularformel |
C11H16O2S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
1-butylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
GQNSNCZNXFDRRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



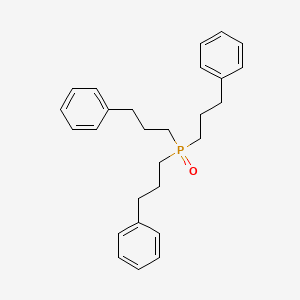
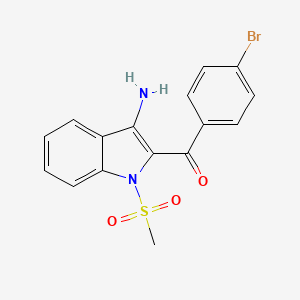


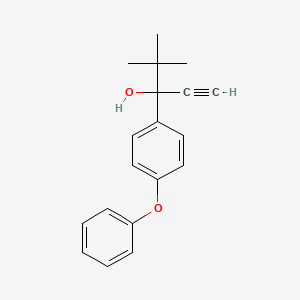

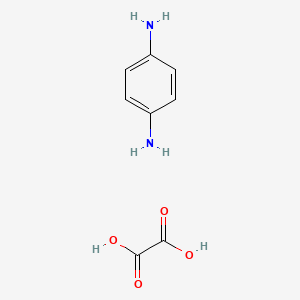


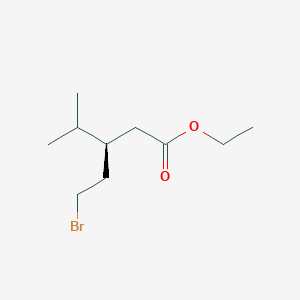

![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)

